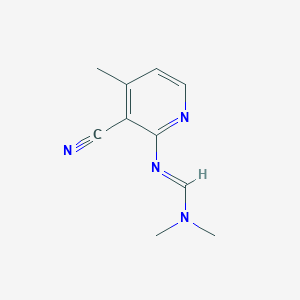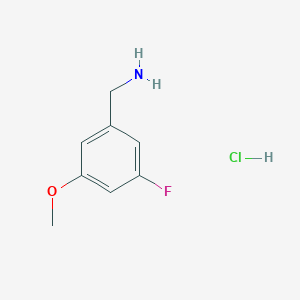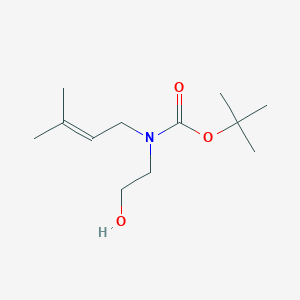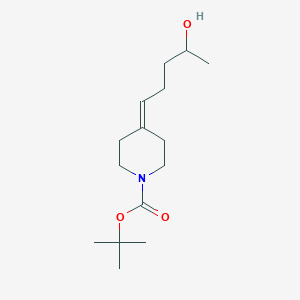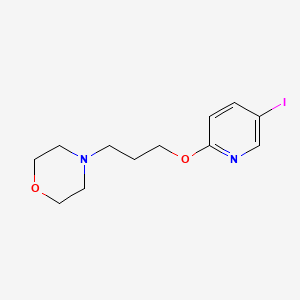![molecular formula C18H15N3O3 B1415368 2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide CAS No. 1241106-92-2](/img/structure/B1415368.png)
2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide
Descripción general
Descripción
“2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide” is a chemical compound with the molecular weight of 321.34 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for this compound is1S/C18H15N3O3/c22-17(21-14-5-4-9-19-12-14)13-23-15-6-3-7-16(11-15)24-18-8-1-2-10-20-18/h1-12H,13H2,(H,21,22) . This code represents the compound’s molecular structure. For a detailed structural analysis, specialized software or databases that can interpret and visualize InChI codes might be needed. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Several studies have focused on the synthesis and chemical characteristics of compounds structurally related to 2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide. For instance, the synthesis of various pyridine-linked thiazole hybrids connected through a hydrazonomethylphenoxy-acetamide spacer has been explored. These compounds demonstrated promising anticancer activity against certain cell lines, highlighting their potential in medical applications (Alaa M. Alqahtani & A. Bayazeed, 2020). Another study synthesized and characterized metal ion complexes with a similar ligand, indicating various coordination geometries and biological activity against specific bacteria (Lekaa K. Abdul Karim et al., 2005).
Biological and Medicinal Applications
The biological and medicinal applications of compounds related to this compound are diverse. Some derivatives have shown strong herbicide antidote properties, while others demonstrated antioxidant properties when coordinated with copper ions (V. Dotsenko et al., 2019). Additionally, studies have reported the synthesis of derivatives exhibiting anti-cancer properties and memory enhancement effects in mice, emphasizing the broad scope of therapeutic applications of these compounds (Xiao-meng Wang et al., 2015).
Structural and Mechanistic Insights
The structural analysis and mechanistic understanding of these compounds are critical for exploring their applications further. For example, one study detailed the structural characteristics of N-(6-methylpyridin-2-yl)acetamide ligands in copper complexes, revealing insights into their coordination behavior and hydrogen bonding patterns, which are crucial for understanding their biological interactions (A. I. Smolentsev, 2017).
Propiedades
IUPAC Name |
N-pyridin-3-yl-2-(3-pyridin-2-yloxyphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-17(21-14-5-4-9-19-12-14)13-23-15-6-3-7-16(11-15)24-18-8-1-2-10-20-18/h1-12H,13H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQNSQRRVRBRNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)OCC(=O)NC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol](/img/structure/B1415289.png)
![4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B1415290.png)
![4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415291.png)
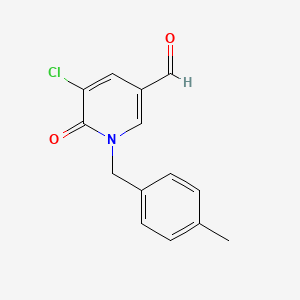

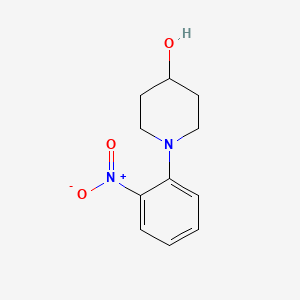
![[(3S,4R)-4-(2,3,6-Trifluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1415296.png)
![6-Phenyl-6,7-dihydro-5h-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1415299.png)
